molecular formula C10H9N3O2 B1453059 5,6-Dimethoxy-1H-indazole-3-carbonitrile CAS No. 29281-09-2

5,6-Dimethoxy-1H-indazole-3-carbonitrile

Cat. No. B1453059
CAS RN: 29281-09-2
M. Wt: 203.2 g/mol
InChI Key: CQZODNCIALRSDY-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 g/mol . The compound appears as a light brown solid .


Molecular Structure Analysis

The InChI code for 5,6-Dimethoxy-1H-indazole-3-carbonitrile is 1S/C10H9N3O2/c1-14-9-3-6-7(4-10(9)15-2)12-13-8(6)5-11/h3-4H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dimethoxy-1H-indazole-3-carbonitrile are not available, general reactions of indazoles have been studied. These include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

5,6-Dimethoxy-1H-indazole-3-carbonitrile is a light brown solid . It has a molecular weight of 203.2 g/mol and a molecular formula of C10H9N3O2 .

Scientific Research Applications

Medicinal Chemistry: Antineoplastic Activity

The indazole moiety, which includes compounds like 5,6-Dimethoxy-1H-indazole-3-carbonitrile, has been studied for its potential in treating cancer. Researchers have synthesized derivatives of indazole and evaluated their antineoplastic activity against various human cancer cell lines. The modifications to the indazole structure, such as the addition of the dimethoxy and carbonitrile groups, can influence the compound’s interaction with cancer cells and potentially lead to the development of new anticancer drugs .

properties

IUPAC Name

5,6-dimethoxy-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-14-9-3-6-7(4-10(9)15-2)12-13-8(6)5-11/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZODNCIALRSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NN2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696150
Record name 5,6-Dimethoxy-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29281-09-2
Record name 5,6-Dimethoxy-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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